![molecular formula C18H15N5O2S B4414076 6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4414076.png)
6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Overview
Description
The chemical realm of heterocyclic compounds, particularly those incorporating pyrazolo[3,4-b]pyridine moieties, has been a focal point of research due to their diverse biological activities and applications in material science. These compounds are synthesized through various methods, often involving multi-component reactions, to achieve complex structures with specific functional groups.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves regioselective reactions, such as the condensation of amino-pyrazoles with diketones or aldehydes under specific conditions. For instance, a convenient ultrasound-promoted synthesis approach has been utilized for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, offering excellent yields within short reaction times (Nikpassand et al., 2010).
Molecular Structure Analysis
Molecular structure and vibrational spectra analysis are crucial for understanding the electronic and spatial configuration of these compounds. Techniques such as FT-IR, FT-Raman, and NMR spectroscopy are employed alongside density functional theory (DFT) calculations to elucidate their structure (Bahgat et al., 2009).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions, cycloadditions, and electrophilic attacks, leading to a wide range of products with potential pharmacological activities. The reactivity is often predicted by quantum-chemical studies, which provide insights into the most probable reaction centers and the stability of intermediates (Mamarakhmonov et al., 2003).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It can be inferred from related compounds that it may interact with its target proteins, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the potential target of cdk2, it may influence cell cycle regulation pathways .
Result of Action
If it acts similarly to related compounds, it may inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-7-8-19-18(20-11)26-10-12-9-14(24)15-16(21-12)22-23(17(15)25)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZESYTLLQRKKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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